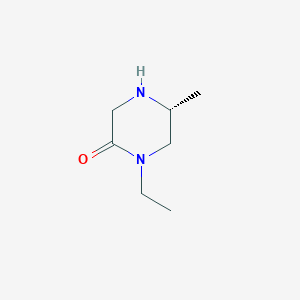
ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Descripción general
Descripción
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, also known as EMPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that can be used in a wide range of laboratory experiments. EMPP is a colorless liquid with a sweet, fruity smell and a bitter taste. It is soluble in water, ethanol, and methanol, and is relatively stable in air. EMPP has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrrole derivatives have been explored for their potential in medicinal chemistry, particularly as anticancer agents. Some synthesized aryl pyrroles have shown good cytotoxic activity against cancer cell lines .
Pharmaceutical Synthesis
Compounds containing the pyrrole moiety are key building blocks in pharmaceuticals. For example, a scalable synthesis of a related compound, 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, has been developed as an important component of the antidiabetic drug Glimepiride .
Organic Synthesis
Pyrrole derivatives can be used in organic synthesis reactions. For instance, 2-(1H-Pyrrol-1-yl)ethanamine has been used in the preparation of complex molecules through N-acyliminium cation aromatic cyclizations .
Propiedades
IUPAC Name |
ethyl 3-methyl-2-pyrrol-1-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEPVMUUYVYHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)



